molecular formula C16H20ClNO2 B4210303 1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol

1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol

Cat. No.: B4210303
M. Wt: 293.79 g/mol
InChI Key: CHCCNUBWGGOQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol typically involves the reaction of 1-chloro-2-naphthol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-chloro-2-naphthol attacks the carbon atom of the 3-chloropropylamine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying beta-blocker activity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar therapeutic applications.

    Atenolol: Known for its selective beta-1 receptor blocking activity.

    Metoprolol: Commonly used in the treatment of hypertension and angina.

Uniqueness

1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its naphthyl group enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity compared to other beta-blockers.

Properties

IUPAC Name

1-[3-(1-chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-12(19)11-18-9-4-10-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,12,18-19H,4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCCNUBWGGOQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCOC1=C(C2=CC=CC=C2C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.